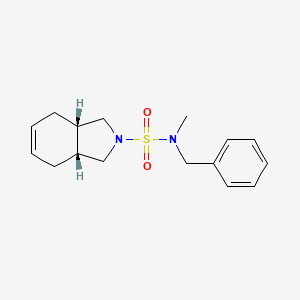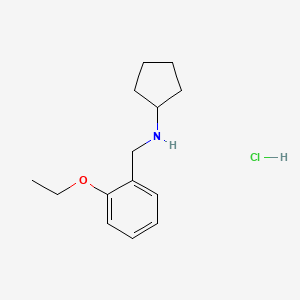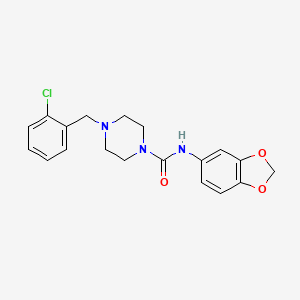
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as J147, is a synthetic compound that has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. J147 is a modified version of the natural compound curcumin, which is found in turmeric. J147 has been shown to improve memory and cognitive function in animal models, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, studies have shown that this compound increases the production of proteins involved in energy metabolism and cellular stress response. This compound also activates a cellular pathway called the AMPK pathway, which is involved in regulating energy metabolism and protecting against oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. These include:
- Improved memory and cognitive function
- Reduced inflammation
- Decreased accumulation of toxic proteins in the brain
- Increased production of proteins involved in energy metabolism and cellular stress response
- Activation of the AMPK pathway
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine in lab experiments is that it has shown promising results in animal models of Alzheimer's and Parkinson's disease. This makes it a promising candidate for further research. However, one limitation is that the synthesis method for this compound is complex and the yield is relatively low. This can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. These include:
- Further studies to determine the exact mechanism of action of this compound
- Optimization of the synthesis method to increase the yield of this compound
- Studies to determine the safety and efficacy of this compound in humans
- Development of this compound derivatives with improved properties
- Investigation of the potential use of this compound in other neurodegenerative diseases
Conclusion
This compound is a promising compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has shown potential in animal models and has a variety of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Synthesemethoden
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is synthesized through a multi-step process involving the modification of curcumin. The synthesis method involves the use of various reagents and solvents, making it a complex process. The yield of this compound is relatively low, which has led to efforts to optimize the synthesis method to increase the yield.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been extensively studied in animal models of Alzheimer's and Parkinson's disease. In these models, this compound has been shown to improve memory and cognitive function, reduce inflammation, and decrease the accumulation of toxic proteins in the brain. These findings suggest that this compound has potential as a therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3/c1-12-16(14-7-3-2-4-8-14)17(19)21(20-12)11-13-6-5-9-15(18)10-13/h2-10H,11,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNXQFLLZWTSBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3,5-dimethylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5437311.png)
![2-(4-morpholinyl)-5-[(3-phenyl-2-propen-1-yl)amino]benzoic acid](/img/structure/B5437320.png)
![N-butyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-(3-nitrophenyl)acrylamide](/img/structure/B5437321.png)

![N-{3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-3-oxopropyl}urea](/img/structure/B5437343.png)
![5-amino-3-{1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5437350.png)
![5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5437362.png)
![N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5437370.png)
![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)

![7-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5437391.png)
![2-[2-(4-nitrophenyl)vinyl]-3-phenyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5437395.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5437400.png)